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Compound of Interest

Compound Name: 4-Bromo-1,2-thiazol-5-amine

Cat. No.: B15314802 Get Quote

An In-Depth Technical Guide to 4-Bromo-5-methyl-1,3-thiazol-2-amine

This guide provides a comprehensive overview of 4-bromo-5-methyl-1,3-thiazol-2-amine, a

substituted thiazole derivative of interest to researchers, scientists, and drug development

professionals. Due to the limited public information on 4-Bromo-1,2-thiazol-5-amine, this

document focuses on the closely related and well-documented compound, 4-bromo-5-methyl-

1,3-thiazol-2-amine. The thiazole scaffold is a prominent feature in many biologically active

compounds, making its derivatives, such as the one detailed herein, valuable subjects of study.

[1][2]

Chemical Identity and Properties
The IUPAC name for the compound is 4-bromo-5-methyl-1,3-thiazol-2-amine[3]. It is a

halogenated aminothiazole derivative with a molecular formula of C4H5BrN2S.

Table 1: Physicochemical Properties of 4-bromo-5-methyl-1,3-thiazol-2-amine
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Property Value Source

IUPAC Name
4-bromo-5-methyl-1,3-thiazol-

2-amine
[3]

CAS Number 1209167-05-4

Molecular Formula C4H5BrN2S [4]

Molecular Weight 193.07 g/mol

Appearance Solid [5]

SMILES CC1=C(Br)SC(N)=N1 [3]

InChI
InChI=1S/C4H5BrN2S/c1-2-

3(5)8-4(6)7-2/h1H3,(H2,6,7)
[5]

Synthesis and Experimental Protocols
The synthesis of substituted 2-aminothiazoles can be achieved through various routes. A

common and effective method is the Hantzsch thiazole synthesis, which involves the

condensation of an α-haloketone with a thiourea derivative.

General Synthesis of N,4-diaryl-1,3-thiazole-2-amines
A relevant synthetic approach involves the reaction of α-bromoacetophenones with aryl

thioureas. This method can be adapted for the synthesis of various substituted thiazole-2-

amines.

Experimental Protocol:

α-Bromination of Acetophenones: The starting acetophenone is subjected to α-bromination

using a brominating agent such as copper(II) bromide in a suitable solvent system like

chloroform-ethyl acetate. The mixture is refluxed to yield the corresponding α-

bromoacetophenone[6].

Cyclization Reaction: The resulting α-bromoacetophenone is then reacted with an

appropriate aryl thiourea in ethanol. The reaction can be efficiently carried out under
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microwave irradiation (e.g., 150 W at 80°C) for a short duration (e.g., 5 minutes) to yield the

desired N,4-diaryl-1,3-thiazole-2-amine[6].

Substituted Acetophenone α-Bromoacetophenone

N,4-diaryl-1,3-thiazole-2-amine

Aryl Thiourea

Cyclization

CuBr2,
CHCl3/EtOAc, reflux

Ethanol,
Microwave (150W, 80°C)
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General synthesis pathway for N,4-diaryl-1,3-thiazole-2-amines.

Halogenation and Nucleophilic Substitution of 2-
Aminothiazoles
Another synthetic strategy involves the direct halogenation of a 2-aminothiazole precursor,

followed by nucleophilic substitution.

Experimental Protocol:

Halogenation: The 2-aminothiazole derivative is dissolved in a suitable solvent like

dimethylformamide (DMF). Bromine is then added to the solution, and the mixture is stirred

at room temperature. Sodium hydrogen carbonate is subsequently added to neutralize the

reaction[7].

Nucleophilic Substitution: A nucleophile, such as an amine or sodium sulfide, is then added

to the reaction mixture. The mixture is heated to facilitate the displacement of the bromide,

yielding the 5-substituted-2-aminothiazole[7].
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2-Aminothiazole Derivative 2-Amino-5-bromothiazole

5-Substituted-2-aminothiazole

Nucleophilic
Substitution

Br2, NaHCO3,
DMF

Nucleophile (e.g., Amine),
Heat
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Two-step synthesis of 5-substituted-2-aminothiazoles.

Spectroscopic Data
While specific spectral data for 4-bromo-5-methyl-1,3-thiazol-2-amine is not readily available in

the public domain, data from closely related compounds can provide expected spectral

characteristics.

Table 2: Representative Spectroscopic Data for a Substituted 2-Aminothiazole Derivative

Data Type Description

IR (KBr, cm⁻¹)

Peaks around 3456-3263 (N-H stretching), 3099

(aromatic C-H stretching), 1622 (C=N

stretching), and in the lower frequency region for

C-Br stretching.

¹H NMR (DMSO-d₆, δ ppm)

A singlet for the methyl group protons (around

2.15 ppm), and a broad singlet for the amine

protons (exchangeable with D₂O, around 7.13

ppm).

¹³C NMR (DMSO-d₆, δ ppm)

Signals for the methyl carbon (around 15.9

ppm), the C4 and C5 carbons of the thiazole

ring (e.g., 109.0 and 153.6 ppm), and the C2

carbon attached to the amino group (around

168.5 ppm).
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Note: The chemical shifts are illustrative and based on a similar compound, 5,5´-bis(2-amino-4-

methyl thiazole)sulfide[7]. Actual values for 4-bromo-5-methyl-1,3-thiazol-2-amine may vary.

Biological Activity and Potential Applications
Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including

antimicrobial, anticancer, and anti-inflammatory properties[1][2].

Antimicrobial and Anti-tubercular Activity
Substituted aminothiazoles have shown potential as antibacterial and anti-tubercular agents.

The presence of a halogen, such as bromine, can influence the biological activity of the

molecule. For instance, certain thiazole derivatives have demonstrated excellent anti-tubercular

action against Mycobacterium tuberculosis[1].

Anticancer Activity
Several N,4-diaryl-1,3-thiazole-2-amines have been investigated as tubulin inhibitors with

potent antiproliferative activity against various cancer cell lines[6]. These compounds can

disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent

apoptosis. The substitution pattern on the aryl rings and the thiazole core plays a crucial role in

their anticancer efficacy[6].
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(and derivatives)

Tubulin
Binds to

Colchicine Site

Disruption

Microtubule Dynamics
Polymerization

G2/M Phase Arrest Apoptosis Cancer Cell

Inhibition of
Proliferation

Click to download full resolution via product page

Potential mechanism of anticancer activity for thiazole derivatives.

Conclusion
4-Bromo-5-methyl-1,3-thiazol-2-amine represents a valuable scaffold for the development of

novel therapeutic agents. Its synthesis is achievable through established chemical

methodologies, and its derivatives hold promise in the fields of oncology and infectious
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diseases. Further research into the specific biological activities and structure-activity

relationships of this compound and its analogues is warranted to fully explore its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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